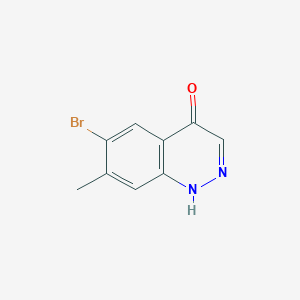
2-Acetamido-2-(oxetan-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-2-(oxetan-3-yl)acetic acid is a compound with the molecular formula C7H11NO4 and a molecular weight of 173.17 g/mol . This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an acetamido group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-2-(oxetan-3-yl)acetic acid typically involves the formation of the oxetane ring through epoxide opening reactions. One common method involves the use of trimethyloxosulfonium iodide to convert carbonyl compounds into oxetanes via epoxide intermediates . The reaction conditions often require moderate heating to facilitate the ring formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar epoxide opening methods. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature and solvent choice to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: 2-Acetamido-2-(oxetan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxetane ring or the acetamido group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like m-CPBA (meta-Chloroperoxybenzoic acid) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often employed.
Substitution: Conditions for substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
2-Acetamido-2-(oxetan-3-yl)acetic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the synthesis of polymers and other industrial materials.
Mecanismo De Acción
The mechanism by which 2-Acetamido-2-(oxetan-3-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The oxetane ring can participate in various chemical reactions, allowing the compound to modify biological pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity and stability .
Comparación Con Compuestos Similares
2-Amino-2-(oxetan-3-yl)acetic acid: This compound is structurally similar but lacks the acetamido group.
3-Oxetaneacetic acid: Another related compound with a different substitution pattern on the oxetane ring.
Uniqueness: 2-Acetamido-2-(oxetan-3-yl)acetic acid is unique due to the presence of both the oxetane ring and the acetamido group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H11NO4 |
|---|---|
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
2-acetamido-2-(oxetan-3-yl)acetic acid |
InChI |
InChI=1S/C7H11NO4/c1-4(9)8-6(7(10)11)5-2-12-3-5/h5-6H,2-3H2,1H3,(H,8,9)(H,10,11) |
Clave InChI |
SSAKQWDWNNFTET-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(C1COC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Tert-butyl 5-ethyl 6-oxo-4-azaspiro[2.3]hexane-4,5-dicarboxylate](/img/structure/B13622625.png)

![Tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate](/img/structure/B13622629.png)




![tert-butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane](/img/structure/B13622650.png)




